N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride
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Overview
Description
N-(1-Aminospiro[33]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride typically involves multi-step reactions. One common method includes the [2+2] cycloaddition of dichloroketene with olefins to form the spirocyclic core . This is followed by further functionalization steps to introduce the acenaphthylene and carboxamide groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimizations for yield and purity. These methods may include the use of high-pressure reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the acenaphthylene moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or modify substituents on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Scientific Research Applications
N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Aminospiro[3.3]heptan-1-yl)-7-fluoroquinoxaline-5-carboxamide
- N-(3-Aminospiro[3.3]heptan-1-yl)-N’-[(4-fluorophenyl)methyl]ethanediamide;hydrochloride
Uniqueness
N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride is unique due to its specific combination of a spirocyclic core and an acenaphthylene moiety. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-(1-aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O.ClH/c21-16-11-17(20(16)9-2-10-20)22-19(23)15-8-7-13-6-5-12-3-1-4-14(15)18(12)13;/h1,3-4,7-8,16-17H,2,5-6,9-11,21H2,(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMRLKOJSCGNOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2NC(=O)C3=CC=C4CCC5=C4C3=CC=C5)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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